4-(5-Propyl-1,3-dioxan-2-yl)cyclohexanone
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Overview
Description
4-(5-Propyl-1,3-dioxan-2-yl)cyclohexanone is an organic compound with the molecular formula C13H22O3 and a molecular weight of 226.31198 g/mol . This compound features a cyclohexanone ring substituted with a 5-propyl-1,3-dioxane moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Propyl-1,3-dioxan-2-yl)cyclohexanone typically involves the reaction of cyclohexanone with 5-propyl-1,3-dioxane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-(5-Propyl-1,3-dioxan-2-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(5-Propyl-1,3-dioxan-2-yl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(5-Propyl-1,3-dioxan-2-yl)cyclohexanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
1,3-Dioxane: A cyclic ether with a similar dioxane ring structure.
Propylcyclohexane: A hydrocarbon with a propyl group attached to a cyclohexane ring.
Uniqueness
4-(5-Propyl-1,3-dioxan-2-yl)cyclohexanone is unique due to its combination of a cyclohexanone ring and a 5-propyl-1,3-dioxane moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
Molecular Formula |
C13H22O3 |
---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
4-(5-propyl-1,3-dioxan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O3/c1-2-3-10-8-15-13(16-9-10)11-4-6-12(14)7-5-11/h10-11,13H,2-9H2,1H3 |
InChI Key |
HTTGCTFVONCEEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1COC(OC1)C2CCC(=O)CC2 |
Origin of Product |
United States |
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